

Application Notes & Protocols: O-acylation of 2-Benzylazetidin-3-ol

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Compound of Interest

Compound Name: 2-Benzylazetidin-3-ol

Cat. No.: B15200216

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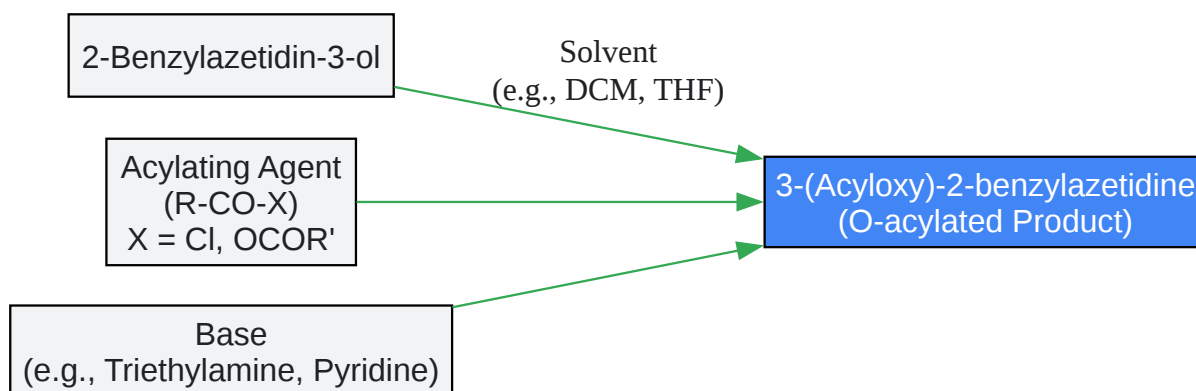
Audience: Researchers, scientists, and drug development professionals.

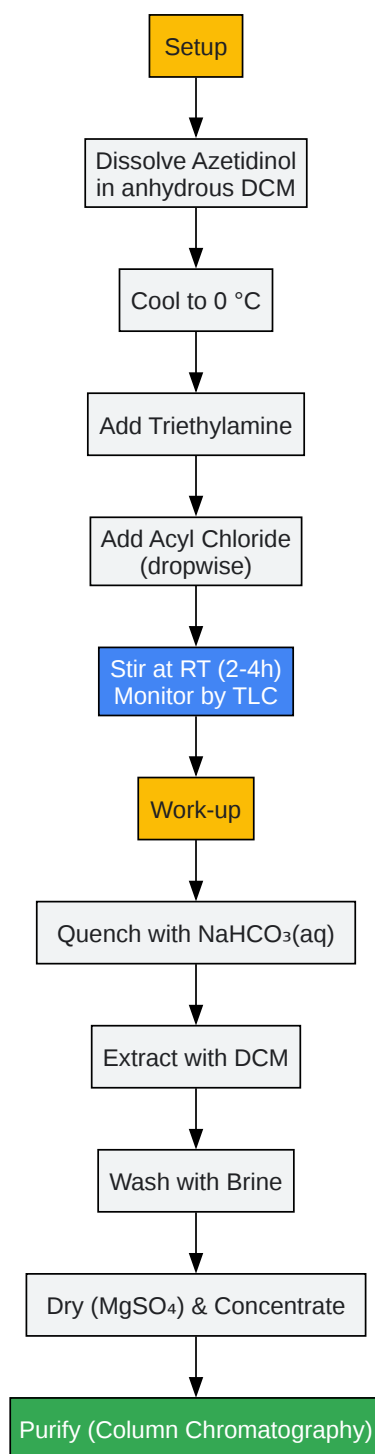
Introduction

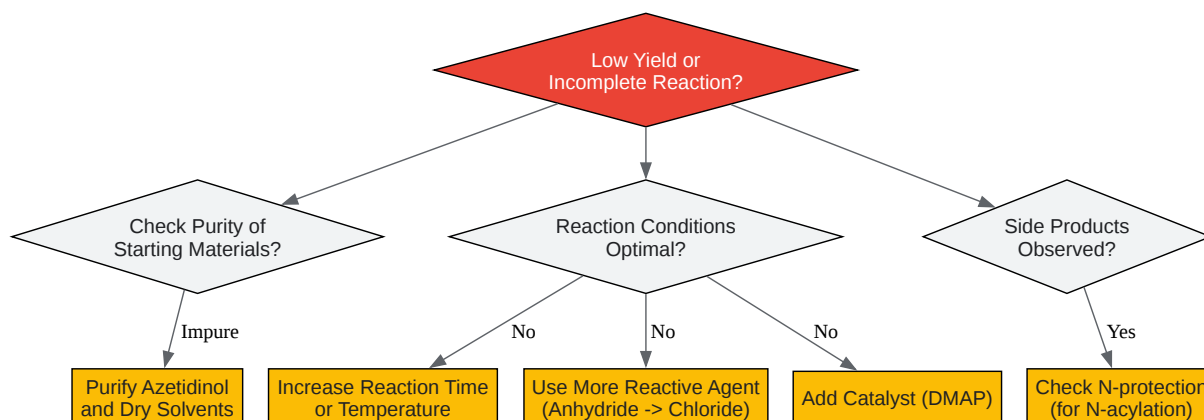
Azetidine scaffolds are privileged structures in medicinal chemistry, valued for their ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional diversity. The functionalization of the azetidine ring is a key strategy for modulating biological activity. **2-Benzylazetidin-3-ol** is a versatile building block, and the O-acylation of its hydroxyl group provides a straightforward method to introduce a wide variety of ester functionalities. These derivatives are of significant interest in drug discovery programs for creating novel compounds with potential therapeutic applications. This document provides detailed protocols for the O-acylation of **2-Benzylazetidin-3-ol** using common acylating agents.

General Reaction Scheme

The O-acylation of **2-Benzylazetidin-3-ol** is typically achieved via nucleophilic acyl substitution, where the hydroxyl group of the azetidinol attacks the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or an acid anhydride. The reaction is generally performed in the presence of a non-nucleophilic base to neutralize the acidic byproduct.







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